1-(Azetidin-2-yl)ethan-1-ol
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Overview
Description
1-(Azetidin-2-yl)ethan-1-ol is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of an azetidine ring attached to an ethan-1-ol group
Preparation Methods
The synthesis of 1-(Azetidin-2-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of azetidine with ethylene oxide under basic conditions to yield the desired product. Another approach includes the reduction of 1-(Azetidin-2-yl)ethan-1-one using a suitable reducing agent such as sodium borohydride. Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(Azetidin-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 1-(Azetidin-2-yl)ethan-1-one, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form 1-(Azetidin-2-yl)ethane using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents. For example, reacting with thionyl chloride can yield 1-(Azetidin-2-yl)ethan-1-yl chloride.
Scientific Research Applications
1-(Azetidin-2-yl)ethan-1-ol has found applications in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 1-(Azetidin-2-yl)ethan-1-ol involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(Azetidin-2-yl)ethan-1-ol can be compared with other similar compounds such as:
2-(Azetidin-1-yl)ethanol: This compound has a similar structure but with the nitrogen atom in a different position, leading to different chemical properties and reactivity.
1-(Azetidin-3-yl)ethan-1-ol:
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C5H11NO |
---|---|
Molecular Weight |
101.15 g/mol |
IUPAC Name |
1-(azetidin-2-yl)ethanol |
InChI |
InChI=1S/C5H11NO/c1-4(7)5-2-3-6-5/h4-7H,2-3H2,1H3 |
InChI Key |
NSQCUKPANMXHIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCN1)O |
Origin of Product |
United States |
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